molecular formula C12H19NO B3051578 N-(4-Methoxybenzyl)-2-methylpropan-1-amine CAS No. 347405-96-3

N-(4-Methoxybenzyl)-2-methylpropan-1-amine

Cat. No.: B3051578
CAS No.: 347405-96-3
M. Wt: 193.28 g/mol
InChI Key: IIXBSLNOYQUWJP-UHFFFAOYSA-N
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Description

Contextualization within Amine and Alkylamine Chemistry

Amines are a fundamental class of organic compounds derived from ammonia, where one or more hydrogen atoms are replaced by organic substituents. They are classified as primary, secondary, or tertiary based on the number of substituents on the nitrogen atom. N-(4-Methoxybenzyl)-2-methylpropan-1-amine is a secondary amine, as its nitrogen atom is bonded to two carbon-containing groups: a 4-methoxybenzyl group and an isobutyl (2-methylpropyl) group.

The chemistry of alkylamines is characterized by the nucleophilicity of the nitrogen atom's lone pair of electrons, making them key participants in a wide array of chemical transformations. The synthesis of secondary amines like the title compound is a well-established process in organic chemistry, frequently accomplished through reductive amination. donnu.edu.uaorganic-chemistry.org This powerful and widely used method involves the reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone, in the presence of a reducing agent. donnu.edu.uaredalyc.org For this compound, this typically involves the condensation of 2-methylpropan-1-amine (isobutylamine) with 4-methoxybenzaldehyde (B44291). donnu.edu.uamdpi.com The reaction proceeds via an intermediate imine, which is subsequently reduced to form the stable secondary amine. This one-pot reaction is valued for its efficiency and is a cornerstone of modern amine synthesis. organic-chemistry.org

Significance of the 4-Methoxybenzyl Moiety in Synthetic Design

The 4-methoxybenzyl (PMB) group is a crucial component in the design of multi-step organic syntheses, primarily serving as a versatile protecting group. orgsyn.org Protecting groups are temporarily installed to mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. The PMB group is particularly effective for protecting alcohols, phenols, and nitrogen moieties, including amines.

The utility of the PMB group stems from its notable stability across a broad range of reaction conditions. It can be readily introduced in high yield under mild conditions. When its protective role is complete, the PMB group can be conveniently removed, often by treatment with a strong acid like trifluoroacetic acid. This strategic application of the PMB moiety allows chemists to perform complex transformations on other parts of a molecule without affecting the protected amine, showcasing its importance in the synthesis of intricate chemical structures.

Foundational Research and Nomenclature in Academic Discourse

The systematic name for the compound, according to IUPAC nomenclature, is This compound . Foundational research into compounds of this class is primarily concerned with their synthesis and characterization.

The principal synthetic route is reductive amination, a two-step process that can often be performed in a single pot. researchgate.net The initial step is the formation of an N-substituted imine through the reaction of 4-methoxybenzaldehyde with 2-methylpropan-1-amine. redalyc.org This is followed by the reduction of the carbon-nitrogen double bond of the imine. Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) being a common and effective choice due to its selectivity and mild nature. redalyc.org The reaction provides a reliable and high-yielding pathway to the target secondary amine.

General Reaction Scheme for Reductive Amination
Reductive Amination Reaction

The reaction between 4-methoxybenzaldehyde and 2-methylpropan-1-amine proceeds via an imine intermediate, which is then reduced to yield this compound.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
Molecular Formula C12H19NO
Molecular Weight 193.29 g/mol
Chemical Class Secondary Amine

Table 2: Key Reactants in Synthesis

Compound NameRoleMolecular Formula
4-MethoxybenzaldehydeCarbonyl PrecursorC8H8O2
2-Methylpropan-1-amineAmine PrecursorC4H11N
Sodium BorohydrideReducing AgentNaBH4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(2)8-13-9-11-4-6-12(14-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXBSLNOYQUWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405912
Record name N-[(4-Methoxyphenyl)methyl]-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347405-96-3
Record name N-[(4-Methoxyphenyl)methyl]-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 4 Methoxybenzyl 2 Methylpropan 1 Amine and Its Derivatives

Reductive Amination Strategies

Reductive amination is a powerful and widely employed method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a diverse range of amines. This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Direct Reductive Amination Protocols utilizing Hydrides (e.g., NaBH3CN)

Direct reductive amination, or reductive alkylation, is a highly efficient one-pot procedure for the synthesis of amines. This method involves the reaction of a carbonyl compound, in this case, 4-methoxybenzaldehyde (B44291), with an amine, 2-methylpropan-1-amine (isobutylamine), in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) is a particularly effective reagent for this transformation due to its mild nature and its ability to selectively reduce the protonated imine intermediate over the starting aldehyde. masterorganicchemistry.com

The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. The iminium ion is subsequently reduced by the hydride reagent to yield the final secondary amine product. The use of a slightly acidic medium can facilitate the dehydration of the hemiaminal to the iminium ion, which is more readily reduced. masterorganicchemistry.com

A general procedure for this type of reaction involves stirring the aldehyde, amine, and a suitable solvent, followed by the addition of the hydride reducing agent. rsc.org The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Reactants Reagent Conditions Product
4-Methoxybenzaldehyde, 2-Methylpropan-1-amineSodium cyanoborohydride (NaBH3CN)Mildly acidic (e.g., acetic acid) or neutral pH, various solvents (e.g., methanol, ethanol)N-(4-Methoxybenzyl)-2-methylpropan-1-amine

Synthesis via Carbonyl Precursors (e.g., 4-methoxyphenylacetone) and Amine Components

An alternative approach within the realm of reductive amination involves the use of a ketone as the carbonyl precursor. For instance, the synthesis of a structural isomer of the target compound, N-benzyl-1-(4-methoxyphenyl)propan-2-amine, has been achieved through the condensation of 4-methoxyphenylacetone (B17817) with S-methylbenzylamine. This reaction highlights the versatility of using different carbonyl precursors to generate diverse amine structures.

In a similar vein, one could envision the synthesis of this compound by reacting 4-methoxybenzaldehyde with 2-methylpropan-1-amine, as detailed in the previous section. The choice of the carbonyl and amine components dictates the final product structure. A patent describes a multi-step synthesis of a related compound, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propanamine, starting from p-methoxyphenylacetone and (R)-α-methylphenethylamine, followed by further transformations. google.com

Carbonyl Precursor Amine Component Potential Product
4-Methoxybenzaldehyde2-Methylpropan-1-amineThis compound
4-MethoxyphenylacetoneBenzylamine (B48309)N-Benzyl-1-(4-methoxyphenyl)propan-2-amine

Catalytic Reductive Amination Approaches (e.g., using zinc acetate/phenylsilane (B129415) systems)

Catalytic reductive amination offers a more sustainable and atom-economical alternative to the use of stoichiometric hydride reagents. These methods often employ transition metal catalysts in combination with a milder reducing agent, such as hydrogen gas or a silane.

Catalyst System Reductant Applicability to Primary Amines Reference
Dibutyltin (B87310) dichloridePhenylsilaneReported as not suitable for monoalkylamines organic-chemistry.orgnih.gov

Further research and development in this area may lead to the discovery of more effective catalytic systems for the reductive amination of aldehydes with primary amines like 2-methylpropan-1-amine.

Alternative Synthetic Routes to this compound

Beyond reductive amination, other synthetic strategies can be employed to construct the this compound framework. These alternative routes may involve multi-step sequences or utilize different types of bond-forming reactions.

Multi-step Synthesis from Complex Organic Intermediates (e.g., 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol)

Multi-step synthetic sequences starting from more complex organic intermediates can provide access to a variety of amine derivatives. While a direct synthetic route to this compound from 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol is not explicitly detailed in the available literature, the synthesis of related cyano compounds has been reported. For example, the synthesis of 1-cyano-2-(p-methoxyphenyl)-n-propane has been described. prepchem.com Such cyano intermediates can potentially be converted to the corresponding amines through reduction of the nitrile group.

The general strategy would involve the reduction of the cyano group to a primary amine, which could then be further elaborated. However, the specific transformations required to convert a complex intermediate like 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol to the target molecule would necessitate a carefully designed synthetic plan.

Exploration of Nitro-Mannich Reaction Pathways yielding Related Amine Structures

The nitro-Mannich reaction, also known as the aza-Henry reaction, is a powerful carbon-carbon bond-forming reaction that provides access to β-nitroamines. nih.govwikipedia.org These intermediates are valuable synthetic precursors that can be readily converted to 1,2-diamines or other functionalized amine structures through reduction of the nitro group. wikipedia.org

The reaction involves the addition of a nitroalkane to an imine. nih.govwikipedia.org This methodology offers a route to vicinal diamine structures, which are prevalent in many biologically active molecules. The synthesis of β-nitroamines can be achieved through a one-pot, three-component reaction of an aldehyde, an amine, and a nitroalkane, often facilitated by a catalyst. nih.gov

While this reaction does not directly yield this compound, it represents a viable strategy for the synthesis of related and more complex amine structures. For example, reacting 4-methoxybenzaldehyde, an amine, and a nitroalkane could lead to a β-nitroamine that, upon further functional group manipulations, could be transformed into a variety of N-benzylamine derivatives.

Reaction Type Key Intermediates Potential Products
Nitro-Mannich Reactionβ-Nitroamines1,2-Diamines and other functionalized amines

Formation from 4-Methoxybenzylamine (B45378) and Isobutylamine (B53898)

The formation of this compound from 4-methoxybenzylamine and isobutylamine (2-methylpropan-1-amine) is theoretically achievable, though the more common and efficient pathway involves the reaction of 4-methoxybenzaldehyde with isobutylamine. This process, known as reductive amination, is a cornerstone of amine synthesis. organic-chemistry.orgmdpi.com

The reaction typically proceeds in two stages. The first is the formation of an imine intermediate through the condensation of the carbonyl group of 4-methoxybenzaldehyde with the primary amine, isobutylamine. This is a reversible reaction that results in the formation of a Schiff base. The subsequent step is the reduction of this imine to the desired secondary amine. mdpi.comredalyc.org

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) being a common and effective choice due to its selectivity and mild reaction conditions. mdpi.comredalyc.org The general reaction is depicted below:

Step 1: Imine Formation 4-Methoxybenzaldehyde + Isobutylamine ⇌ N-(4-Methoxybenzylidene)-2-methylpropan-1-amine + H₂O

Step 2: Reduction N-(4-Methoxybenzylidene)-2-methylpropan-1-amine + [Reducing Agent] → this compound

Catalytic hydrogenation is another powerful method for reductive amination. In this approach, a mixture of the aldehyde and amine is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or a cobalt-containing composite. mdpi.comdonnu.edu.ua Studies on the reductive amination of p-methoxybenzaldehyde with various amines, including n-butylamine and di-iso-propylamine, have demonstrated the feasibility of this approach, with high yields of the corresponding N-substituted benzylamines. mdpi.comdonnu.edu.ua

The reaction conditions for the catalytic reductive amination of p-methoxybenzaldehyde have been explored, with effective conversion to the secondary amine product. A summary of typical conditions from related syntheses is presented in the table below.

AldehydeAmineCatalystH₂ PressureTemperatureYield
p-Methoxybenzaldehyden-ButylamineCo-containing composite100 bar100 °C72-96%
p-MethoxybenzaldehydeBenzylamineCo-containing composite100 bar100 °C72-96%
p-Methoxybenzaldehydedi-iso-propylamineCo-containing composite30 atm150 °C~88%

This data is based on analogous reactions and serves to illustrate the general conditions for this type of transformation. mdpi.comdonnu.edu.ua

Synthesis of this compound Analogues and N-Substituted Derivatives

The synthesis of analogues and N-substituted derivatives of this compound can be achieved through various synthetic routes, often utilizing 4-methoxybenzylamine as a key starting material. These methods allow for the introduction of a wide range of functional groups, leading to a diverse library of compounds.

One common approach involves the acylation of 4-methoxybenzylamine with fatty acids to form N-(4-methoxybenzyl) amides. These amides can then, if desired, be reduced to the corresponding amines. A study details the synthesis of a series of fatty acid amides by reacting 4-methoxybenzylamine with various fatty acids in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method provides a straightforward route to N-acyl derivatives.

The table below summarizes the synthesis of several N-(4-methoxybenzyl) fatty acid amides. nih.gov

Fatty AcidProductYield
Undec-10-enoic acidN-(4-methoxybenzyl)undec-10-enamide90%
(9Z,12R)-12-Hydroxyoctadec-9-enoic acid(9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamideNot Specified
Oleic acidN-(4-methoxybenzyl)oleamideNot Specified

Another versatile method for creating N-substituted derivatives involves the reaction of a protected 4-methoxybenzylamine with various alkylating agents. For instance, N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide can be prepared by reacting 4-methoxybenzylamine with 2-nitrobenzenesulfonyl chloride. orgsyn.org The resulting sulfonamide can then be N-alkylated, for example with 3-phenylpropyl bromide, followed by the removal of the 2-nitrobenzenesulfonyl protecting group to yield the desired N-substituted secondary amine, N-(4-Methoxybenzyl)-3-phenylpropylamine. orgsyn.org

Furthermore, direct reductive amination of 4-methoxybenzaldehyde with different primary or secondary amines provides a direct route to a wide array of N-substituted analogues. For example, reaction with aniline (B41778) would yield N-(4-Methoxybenzyl)aniline. nih.gov The versatility of reductive amination allows for the incorporation of diverse structural motifs onto the nitrogen atom. organic-chemistry.org

Chemical Reactivity and Transformation Pathways of N 4 Methoxybenzyl 2 Methylpropan 1 Amine

Aminic Functional Group Reactivity

The lone pair of electrons on the nitrogen atom of N-(4-methoxybenzyl)-2-methylpropan-1-amine imparts nucleophilic and basic character, making the amine moiety the primary site of reactivity. This allows for a range of transformations including oxidation, reduction (in the context of further alkylation), and nucleophilic substitution.

The secondary amine in this compound can undergo oxidative transformations, though the reaction products are highly dependent on the reagents and conditions employed. Generally, the oxidation of secondary amines can lead to a variety of products, including imines, nitrones, or, with C-N bond cleavage, carbonyl compounds. nih.govnih.gov

A particularly relevant transformation for this compound involves the oxidation of the benzylic C-H bond adjacent to the nitrogen. The 4-methoxybenzyl (PMB) group is a common protecting group for amines, and its removal is often accomplished via oxidation. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can effect this transformation. The reaction is believed to proceed through a single-electron transfer mechanism, forming a stabilized radical cation at the electron-rich 4-methoxybenzyl group. Subsequent proton loss and further oxidation lead to an iminium ion, which is then hydrolyzed to yield 4-methoxybenzaldehyde (B44291) and the corresponding primary amine (2-methylpropan-1-amine).

Alternatively, transition-metal-catalyzed aerobic oxidation provides a pathway to imines. Ruthenium complexes, for instance, can catalyze the oxidative dehydrogenation (ODH) of secondary amines to form the corresponding imine without cleaving the C-N bond. nih.gov In the case of this compound, this would result in the formation of N-(4-methoxybenzylidene)-2-methylpropan-1-amine.

Oxidizing Agent Typical Product from N-(4-methoxybenzyl)amine moiety Mechanism Highlights
DDQ or CAN4-Methoxybenzaldehyde + Primary AmineSingle-electron transfer, iminium ion hydrolysis
Ru-based Catalysts (aerobic)ImineCatalytic Oxidative Dehydrogenation (ODH)
Neutral PermanganateAldehydes/KetonesC-N bond cleavage

As this compound is itself a secondary amine, reductive pathways starting from this compound are primarily those that lead to the formation of more complex tertiary amines. The most common and versatile of these methods is reductive amination. rsc.orgresearchgate.net

In this two-step, one-pot process, the secondary amine reacts with an aldehyde or a ketone. The initial nucleophilic attack forms a hemiaminal intermediate, which then dehydrates to form a sterically hindered iminium ion. chemistrysteps.com This electrophilic iminium ion is then reduced in situ by a mild reducing agent to furnish the tertiary amine product. rsc.org Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a frequently used reductant for this purpose as it is selective for the iminium ion over the starting carbonyl compound and is effective under mildly acidic conditions that facilitate iminium ion formation. researchgate.net

Another pathway to tertiary amines involves acylation followed by reduction. The secondary amine can be reacted with an acid chloride or anhydride (B1165640) to form a stable N,N-disubstituted amide. This amide can then be reduced using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield the corresponding tertiary amine. organic-chemistry.org

The nitrogen atom of this compound, with its available lone pair of electrons, acts as a potent nucleophile, readily attacking a variety of electrophilic centers. This reactivity is the basis for forming diverse functionalized compounds through nucleophilic substitution.

A primary example is N-alkylation, where the amine attacks an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a classic SN2 reaction. nih.gov This process yields a tertiary ammonium salt, which upon deprotonation gives the neutral tertiary amine. While direct alkylation can sometimes lead to overalkylation and the formation of quaternary ammonium salts, conditions can often be optimized to favor monoalkylation. rsc.org

Another fundamental nucleophilic substitution is N-acylation. Reaction with carboxylic acid derivatives, such as acyl chlorides or anhydrides, results in the formation of an N,N-disubstituted amide. nih.gov This reaction is typically fast and high-yielding, providing a stable product where the nitrogen's basicity and nucleophilicity are significantly attenuated due to the electron-withdrawing nature of the adjacent carbonyl group. These amide products are often key intermediates in multi-step syntheses.

Electrophile Reaction Type Product Class Example Reagent
Alkyl HalideN-Alkylation (SN2)Tertiary AmineMethyl Iodide
Acyl ChlorideN-AcylationN,N-Disubstituted AmideAcetyl Chloride
Aldehyde/KetoneReductive AminationTertiary AmineCyclohexanone + NaBH(OAc)₃

C-N Bond Activation and Functionalization Reactions

Beyond the reactivity centered on the nitrogen atom itself, the carbon-nitrogen bonds within this compound can be strategically cleaved and functionalized. This is particularly true for the benzylic C-N bond, leveraging the stability of the 4-methoxybenzyl cation or radical.

The 4-methoxybenzyl (PMB) group is widely used as a protecting group for amines precisely because the C(benzyl)-N bond can be cleaved under specific conditions. Transition-metal catalysis offers powerful methods for this C-N bond activation.

One of the most common methods is catalytic hydrogenolysis. Using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) (Pearlman's catalyst), in the presence of a hydrogen source (e.g., H₂ gas, ammonium formate), the C(benzyl)-N bond can be reductively cleaved. nih.gov This reaction proceeds via oxidative addition of the C-N bond to the palladium center, followed by hydrogenolysis, to release the deprotected primary amine (2-methylpropan-1-amine) and toluene. This method is valued for its mild conditions and clean conversion.

More recently, nickel-catalyzed reactions have been developed that activate the C(benzyl)-N bond for cross-coupling reactions. nih.govacs.org In these systems, a low-valent nickel catalyst can insert into the C-N bond to generate a benzylnickel intermediate. This intermediate can then participate in further reactions, effectively transferring the benzyl group to another substrate. For example, nickel-catalyzed Heck-type reactions with aryl olefins have been demonstrated using tertiary benzylamines as the benzyl source. acs.org

Catalyst System Reaction Type Products
Pd/C, H₂Hydrogenolysis2-Methylpropan-1-amine + 4-Methoxytoluene
NiCl₂, I₂Heck-type BenzylationBenzyl-substituted alkene + Amine

Modern synthetic methods have focused on using amines as precursors for alkyl fragments in C-C bond-forming reactions, a process known as deaminative coupling. These reactions proceed via C-N bond cleavage to generate an alkyl radical, which can then be coupled with a suitable partner. nih.govacs.org

While this chemistry has been most extensively developed for primary amines, the principles can be extended to secondary amines like this compound. The strategy involves converting the amine into a redox-active intermediate that can undergo a single-electron transfer (SET). For instance, photoredox catalysis can be used to activate an imine derivative of the amine. nih.govnih.gov Upon activation, the C(isobutyl)-N bond would cleave, releasing a nucleophilic isobutyl radical.

The fate of this radical depends on the reaction partner. In the context of coupling with ketones to form α-alkylated products, the isobutyl radical could add to an α,β-unsaturated ketone (an enone) in a conjugate addition fashion. Alternatively, it could be trapped by an enolate or enamine derived from the ketone. This would forge a new C-C bond at the α-position of the ketone, incorporating the isobutyl fragment from the original amine and providing a novel route to functionalized carbonyl compounds. While literature examples often feature coupling with activated alkenes, the addition of alkyl radicals to ketone derivatives is a mechanistically plausible and synthetically valuable transformation. nih.govnih.gov

Reactions Involving the Aromatic and Alkyl Moieties

The methoxybenzyl and the N-alkyl portions of the molecule exhibit distinct yet interconnected reactivities. The electronic properties of the substituents on the aromatic ring influence the reactivity of the alkyl chain, and vice versa.

The benzene (B151609) ring in this compound is rendered highly nucleophilic and thus activated towards electrophilic aromatic substitution (EAS). This activation is primarily due to the powerful electron-donating resonance effect of the methoxy (B1213986) group (-OCH₃). The oxygen atom's lone pairs delocalize into the π-system of the ring, increasing the electron density, particularly at the ortho and para positions. organicchemistrytutor.comlibretexts.org The N-alkyl substituent also acts as an activating, ortho, para-directing group.

The cumulative effect of these two groups makes the ring significantly more reactive than benzene. The directing influences of the substituents dictate the regioselectivity of these reactions. The methoxy group is a strong ortho, para-director. Since the para position is already occupied by the benzyl group, incoming electrophiles are predominantly directed to the two ortho positions (C-3 and C-5) relative to the methoxy group. youtube.com

The general mechanism for these substitutions involves a two-step process:

Attack on the electrophile : The electron-rich aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. organicchemistrytutor.com The stability of this intermediate is enhanced by the methoxy group, which can donate a lone pair to further delocalize the positive charge. libretexts.org

Deprotonation : A weak base removes a proton from the carbon atom bearing the new electrophile, restoring the aromaticity of the ring. organicchemistrytutor.com

Due to the high activation of the ring, reactions can often proceed under milder conditions than those required for benzene. A summary of potential electrophilic aromatic substitution reactions is presented below.

Reaction TypeReagentsTypical Electrophile (E⁺)Expected Major Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)N-(3-Nitro-4-methoxybenzyl)-2-methylpropan-1-amine
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Br⁺ or Cl⁺N-(3-Bromo-4-methoxybenzyl)-2-methylpropan-1-amine
SulfonationFuming H₂SO₄ (SO₃)SO₃H⁺2-Methoxy-5-((2-methylpropylamino)methyl)benzenesulfonic acid
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺ (Carbocation)N-(3-Alkyl-4-methoxybenzyl)-2-methylpropan-1-amine (Potential for polyalkylation)
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺ (Acylium ion)1-(2-Methoxy-5-((2-methylpropylamino)methyl)phenyl)alkan-1-one

The alkyl portion of this compound offers several sites for chemical transformation, including the nitrogen atom, the adjacent benzylic carbon, and other C-H bonds. The ability to selectively target one of these sites is key to achieving regioselective modifications.

Reactions at the Nitrogen Atom : As a typical secondary amine, the nitrogen atom is nucleophilic and basic. It can readily undergo:

Acylation : Reaction with acid chlorides or anhydrides to form stable amides. openstax.org This is often used as a method to protect the amine functionality.

Alkylation : Reaction with alkyl halides can lead to the formation of a tertiary amine. However, these reactions can be difficult to control, often resulting in overalkylation to form a quaternary ammonium salt. openstax.orgmnstate.edu

Sulfonylation : Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields a sulfonamide.

Reactions at the Benzylic Carbon : The C-H bond at the benzylic position (the carbon attached to both the aromatic ring and the nitrogen) is activated. It is susceptible to oxidation and other C-H functionalization reactions.

Oxidation : Secondary benzylamines can be oxidized to the corresponding imines using a variety of oxidizing agents. oup.comresearchgate.net This transformation is a key step in oxidative N-debenzylation, a common metabolic pathway where the benzyl group is cleaved to yield the primary amine and benzaldehyde. researchgate.netmdpi.com

C-H Functionalization : Modern catalytic methods allow for the regioselective functionalization of C-H bonds. For instance, synergistic single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis has been shown to achieve C-H arylation selectively at the N-benzylic position of benzylamines. rsc.org

Reactions at the Isobutyl Group : The C-H bonds on the isobutyl group are generally less reactive than the benzylic C-H or the N-H bond. However, under certain conditions, such as the Hofmann elimination, reactions can be directed to these positions. This reaction involves exhaustive methylation of the amine to create a quaternary ammonium salt, which then undergoes elimination upon treatment with a base like silver oxide to form an alkene. openstax.org

The potential for regioselectivity arises from the differential reactivity of these sites. For example, acylation will almost exclusively occur at the nitrogen atom. In contrast, oxidation can occur at either the nitrogen (N-oxidation) to form hydroxylamines and nitrones, or at the alpha-carbon (C-H oxidation) leading to dealkylation or imine formation. uomustansiriyah.edu.iq The choice of reagents and reaction conditions can often be tuned to favor one pathway over another. rsc.org

Mechanistic Investigations of this compound Transformations

The transformations of this compound are governed by several fundamental mechanistic pathways, depending on which part of the molecule is reacting.

Mechanism of Electrophilic Aromatic Substitution : As previously noted, reactions on the aromatic ring proceed via the formation of a cationic sigma complex (arenium ion). The rate-determining step is typically the initial attack of the π-system on the electrophile. The stability of the intermediate arenium ion is crucial; for this compound, the positive charge in the intermediate can be delocalized onto the methoxy group's oxygen atom, providing significant stabilization and explaining the strong ortho, para-directing effect. organicchemistrytutor.comlibretexts.org

Mechanisms of Alkyl Chain Transformations :

Oxidative N-Dealkylation : The mechanism of N-dealkylation, particularly N-debenzylation, has been a subject of extensive study, especially in the context of enzymatic reactions like those catalyzed by Cytochrome P450. Two primary mechanisms are often considered: a Single Electron Transfer (SET) pathway and a Hydrogen Atom Transfer (HAT) pathway. researchgate.netku.edu

SET Mechanism : The amine nitrogen donates an electron to the catalyst (e.g., an oxidized P450 enzyme), forming an aminium radical cation. This intermediate then loses a proton from the benzylic carbon to form a carbon-centered radical, which is subsequently oxidized to an iminium ion. Hydrolysis of the iminium ion yields the debenzylated amine and benzaldehyde. researchgate.net

HAT Mechanism : The catalyst directly abstracts a hydrogen atom from the benzylic carbon, bypassing the aminium radical cation and directly forming the carbon-centered radical. This is then oxidized to the iminium ion as in the SET pathway. ku.edu Mechanistic probes, such as the use of N-cyclopropylamines, have been employed to distinguish between these pathways. ku.edu

Nucleophilic Substitution at Nitrogen : Reactions like alkylation and acylation proceed through standard nucleophilic attack mechanisms where the lone pair on the secondary amine nitrogen acts as the nucleophile. openstax.orgmnstate.edu

Catalytic C-H Functionalization : In the regioselective arylation of benzylamines, a proposed synergistic mechanism involves the single electron oxidation of a HAT catalyst precursor. The resulting sulfur-centered radical selectively performs a hydrogen atom transfer from the N-benzylic position due to the lower C-H bond dissociation energy at that site. This generates an N-benzyl radical which then participates in the C-C bond formation. rsc.org

These mechanistic studies highlight the complex interplay of electronic and steric factors that control the reactivity and transformation of this molecule.

Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Methoxybenzyl 2 Methylpropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and dynamics of molecules. For N-(4-Methoxybenzyl)-2-methylpropan-1-amine, both proton (¹H) and carbon-¹³ (¹³C) NMR, along with advanced 2D NMR methods, are used to map out the complete atomic connectivity.

Proton NMR (¹H NMR) Spectral Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of this compound provides a precise count of the different types of protons and their neighboring environments. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The spectrum is characterized by distinct signals corresponding to the isobutyl, benzyl (B1604629), and methoxy (B1213986) groups. The two methyl groups of the isobutyl moiety are equivalent and appear as a doublet due to coupling with the adjacent methine proton. This methine proton, in turn, is split into a multiplet by the two adjacent methyl groups and the methylene (B1212753) group. The methylene protons of the isobutyl group show a doublet, coupling with the single methine proton.

On the aromatic side, the para-substituted benzene (B151609) ring gives rise to a characteristic AA'BB' system, appearing as two distinct doublets. The benzylic methylene protons appear as a singlet, and the methoxy group's protons also produce a sharp singlet. The amine (N-H) proton typically appears as a broad singlet, the chemical shift of which can be variable and dependent on factors like solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound To make the table interactive, you can sort the columns by clicking on the headers.

Assigned Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
(CH₃)₂-CH ~ 0.90 Doublet ~ 6.6 6H
-CH(CH₃)₂ ~ 1.75 Multiplet - 1H
-NH-CH₂-CH ~ 2.42 Doublet ~ 6.8 2H
Ar-CH₂-NH ~ 3.68 Singlet - 2H
-OCH₃ ~ 3.79 Singlet - 3H
Ar-H (ortho to OCH₃) ~ 6.85 Doublet ~ 8.6 2H
Ar-H (ortho to CH₂) ~ 7.21 Doublet ~ 8.6 2H

Carbon NMR (¹³C NMR) Spectral Analysis and Structural Elucidation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound shows nine distinct signals, corresponding to the nine unique carbon atoms in its structure.

The isobutyl group is identified by signals in the aliphatic region: one for the two equivalent methyl carbons, one for the methine carbon, and one for the methylene carbon attached to the nitrogen. The benzylic carbon and the methoxy carbon appear in the mid-range of the spectrum. The aromatic region displays four signals: two for the protonated aromatic carbons and two for the quaternary (ipso) carbons, one attached to the benzyl group and the other to the methoxy group. The carbon attached to the electronegative oxygen atom (-OCH₃) is significantly deshielded and appears at a higher chemical shift. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound To make the table interactive, you can sort the columns by clicking on the headers.

Assigned Carbon Chemical Shift (δ, ppm)
(CH₃)₂-CH ~ 20.8
-CH(CH₃)₂ ~ 28.5
-NH-CH₂-CH ~ 54.2
Ar-CH₂-NH ~ 55.1
-OCH₃ ~ 55.3
Ar-C (ortho to OCH₃) ~ 113.8
Ar-C (ortho to CH₂) ~ 129.5
Ar-C (ipso, C-CH₂) ~ 132.4

Advanced NMR Techniques for Detailed Structural Confirmation (e.g., 2D NMR, NOESY)

To unequivocally confirm the assignments made in 1D NMR and to establish the complete connectivity of the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear correlation between the methyl protons and the methine proton of the isobutyl group, and between that methine proton and the adjacent methylene protons. This confirms the integrity of the isobutyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. It would be used to definitively assign each carbon signal by correlating it to its known proton signal from the ¹H NMR spectrum (e.g., the signal at ~3.79 ppm would correlate with the carbon signal at ~55.3 ppm, confirming the -OCH₃ group).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different fragments of the molecule. For instance, the benzylic protons (~3.68 ppm) would show a correlation to the ipso-carbon of the aromatic ring (~132.4 ppm) and the ortho-aromatic carbons (~129.5 ppm), confirming the attachment of the benzyl group to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.netnih.gov A NOESY spectrum would show a correlation between the benzylic protons and the aromatic protons at the ortho position, confirming their spatial proximity. harvard.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (molecular formula C₁₂H₁₉NO), the exact mass of the neutral molecule is calculated to be 193.1467. In positive-ion mode, the molecule is typically observed as its protonated form, [M+H]⁺. HRMS can distinguish this ion from other ions with the same nominal mass but different elemental formulas.

Table 3: HRMS Data for this compound

Ion Elemental Formula Calculated Exact Mass (m/z)

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules. nih.govnih.gov It typically generates intact molecular ions with minimal fragmentation. researchgate.netlibretexts.org

For this compound, ESI in positive-ion mode is highly effective. The basic nitrogen atom of the secondary amine is readily protonated in the acidic solvent environment of the ESI source. d-nb.info This process results in the formation of a stable protonated molecule, [M+H]⁺, which is observed as the base peak in the mass spectrum at an m/z value corresponding to the molecular weight of the compound plus the mass of a proton (194.15). The presence of this strong [M+H]⁺ peak provides clear and immediate confirmation of the compound's molecular weight.

Predicted Collision Cross Section (CCS) Values for Isomer Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion. The Collision Cross Section (CCS) is a key parameter derived from IM-MS, representing the effective area of an ion as it moves through a buffer gas. The prediction of CCS values has become an invaluable tool for the structural annotation and identification of unknown compounds, including the differentiation of isomers, which often have identical mass-to-charge ratios. nih.govnih.gov

For this compound and its structural isomers, mass spectrometry alone may not be sufficient for unambiguous identification. However, their distinct three-dimensional structures would result in different CCS values. Various machine learning models, such as those based on a support vector machine, have been developed to predict CCS values from molecular descriptors. nih.gov These models are trained on large datasets of experimentally measured CCS values and can predict the CCS for a given chemical structure with a high degree of accuracy, often with relative errors below 5%. nih.gov

By comparing the experimentally measured CCS value of an unknown compound with a library of predicted CCS values for potential isomers, researchers can significantly increase the confidence in its identification. nih.gov For example, isomers of this compound, such as N-(3-Methoxybenzyl)-2-methylpropan-1-amine or 1-(4-methoxyphenyl)-2-methylpropan-2-amine, would be expected to have unique predicted CCS values. This approach enhances the reliability of identification in complex mixtures, which is crucial in fields like metabolomics and the analysis of non-intentionally added substances in food contact materials. nih.govnih.gov

Table 1: Predicted Physicochemical Properties Relevant to CCS Prediction

Property Value
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol

| IUPAC Name | this compound |

Note: Specific predicted CCS values for this compound are not publicly available and would require calculation using specialized software such as AllCCS or CCSbase. chemrxiv.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum provides information about the vibrations of chemical bonds, with specific bonds absorbing infrared radiation at characteristic frequencies. The analysis of the IR spectrum of this compound would reveal the presence of its key structural features.

The compound is a secondary amine, which is expected to show a single, sharp N-H stretching absorption in the range of 3300-3500 cm⁻¹. openstax.orglibretexts.org This peak is typically less broad and less intense than the O-H stretch of an alcohol. openstax.org Other significant absorptions would include C-H stretches from the alkyl and aromatic portions of the molecule. Aromatic C-H stretches typically appear between 3000-3100 cm⁻¹, while aliphatic C-H stretches are found between 2850-3000 cm⁻¹. libretexts.org

The presence of the aromatic ring is further confirmed by C=C stretching vibrations within the ring, which appear in the 1400-1600 cm⁻¹ region. libretexts.org The ether linkage (Ar-O-CH₃) would produce a characteristic C-O stretching band, typically strong, in the region of 1250-1000 cm⁻¹. youtube.com

Table 2: Expected IR Absorption Bands for this compound

Functional Group Bond Vibration Expected Absorption Range (cm⁻¹) Intensity
Secondary Amine N-H Stretch 3300 - 3500 Weak to Medium, Sharp
Aromatic Ring C-H Stretch 3000 - 3100 Weak to Medium
Alkyl Groups C-H Stretch 2850 - 3000 Medium to Strong
Aromatic Ring C=C Stretch 1400 - 1600 Medium
Aryl Ether C-O Stretch 1250 - 1000 Strong

| Amine | C-N Stretch | 1250 - 1050 | Medium |

X-ray Crystallography for Solid-State Structural Analysis

Single Crystal X-ray Diffraction Studies of this compound and its Related Complexes

As of the latest available data, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. However, the structures of numerous related compounds containing the 4-methoxybenzyl moiety or similar structural motifs have been extensively studied. researchgate.netmdpi.comresearchgate.net

For instance, studies on complexes such as (Z)-N′-(4-methoxybenzylidene)benzohydrazide and its Ni(II) complex have provided detailed crystallographic data. mdpi.com Similarly, the crystal structure of N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide has been determined. nih.gov These studies utilize single-crystal X-ray diffractometers to obtain diffraction patterns, which are then used to solve and refine the crystal structure. mdpi.comiosrjournals.org The results typically include the crystal system, space group, and unit cell dimensions, which define the fundamental repeating unit of the crystal. researchgate.net A crystallographic study of this compound would provide analogous data, offering unequivocal proof of its chemical structure and solid-state conformation.

Computational and Mechanistic Studies on N 4 Methoxybenzyl 2 Methylpropan 1 Amine Reactivity

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Studies

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For a molecule like N-(4-Methoxybenzyl)-2-methylpropan-1-amine, MD simulations can provide profound insights into its dynamic behavior, which governs its interactions and properties. The development of molecular force fields, sometimes facilitated by resources like the Automated Topology Builder (ATB), is a foundational step for these simulations, allowing for the study of biomolecule-ligand complexes and free energy calculations.

Conformational Analysis:

The reactivity and binding affinity of a molecule are intrinsically linked to its three-dimensional shape or conformation. This compound possesses significant conformational flexibility due to several rotatable single bonds:

The bond between the benzyl (B1604629) group and the nitrogen atom.

The bond between the nitrogen atom and the isobutyl group.

The various C-C single bonds within the isobutyl substituent.

MD simulations can systematically explore the potential energy surface of the molecule to identify low-energy, stable conformations. By simulating the molecule's movement in a solvent (typically water) over nanoseconds or longer, researchers can observe the preferential orientations of the methoxybenzyl and isobutyl groups relative to each other. This analysis can reveal whether the molecule exists predominantly in an extended or a folded conformation, which has significant implications for its ability to fit into a receptor's binding site. The study of different conformers of a molecule that can lead to different crystal forms, a phenomenon known as conformational polymorphism, highlights the importance of understanding these structural preferences. researchgate.net

Ligand-Binding Studies:

Should this compound be identified as a ligand for a specific biological target (such as an enzyme or receptor), MD simulations are instrumental in elucidating the specifics of this interaction. The process typically involves:

Docking: The most stable conformation of the ligand is first placed into the binding site of the target protein using molecular docking software.

System Preparation: The resulting protein-ligand complex is solvated in a water box with appropriate ions to mimic physiological conditions.

Simulation: An MD simulation is run to observe the dynamic stability of the complex.

Analysis of the simulation trajectory can reveal the persistence of key intermolecular interactions, such as hydrogen bonds between the amine group and polar residues, or hydrophobic interactions between the aromatic ring and nonpolar pockets in the receptor. nih.gov The stability of these interactions over time is a strong indicator of binding affinity.

The following table illustrates the typical data derived from such simulations to quantify binding stability.

Simulation MetricDescriptionPotential Significance for this compound
RMSD (Root Mean Square Deviation) Measures the average deviation of the ligand's position from its initial docked pose over time.A low, stable RMSD suggests the ligand remains securely in the binding pocket.
Hydrogen Bond Analysis Tracks the formation and lifespan of hydrogen bonds between the ligand and protein.The secondary amine (N-H) could act as a hydrogen bond donor.
Interaction Energy Calculates the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and the protein.Quantifies the energetic favorability of the binding. The methoxybenzyl group could contribute significantly through pi-stacking or hydrophobic interactions.
Solvent Accessible Surface Area (SASA) Measures the surface area of the ligand exposed to the solvent.A significant decrease in SASA upon binding indicates the ligand is well-buried within the receptor site.

This table is illustrative and does not represent experimental data for this specific compound.

Stereochemical Aspects and Chiral Synthesis of N 4 Methoxybenzyl 2 Methylpropan 1 Amine

Investigation of Stereoisomerism and Chiral Centers within the Compound Structure

A thorough analysis of the molecular structure of N-(4-Methoxybenzyl)-2-methylpropan-1-amine, which corresponds to the chemical formula (CH₃)₂CH-CH₂-NH-CH₂(C₆H₄)-OCH₃, reveals the absence of any stereogenic centers. A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituent groups. In the structure of this compound, no carbon atom satisfies this requirement. The molecule is composed of an isobutyl group, an amine linker, and a 4-methoxybenzyl group, none of which contain a chiral center. Consequently, the molecule is achiral and does not exhibit stereoisomerism in the form of enantiomers or diastereomers.

However, the principles of stereoselective synthesis are of paramount importance in medicinal and organic chemistry, as biological systems often interact differently with different stereoisomers of a molecule. nih.gov To explore the advanced synthetic concepts outlined in the subsequent sections, this article will focus on a closely related, structurally analogous chiral molecule: 1-(4-methoxyphenyl)-N-benzylpropan-2-amine . This compound possesses a chiral center at the second carbon of the propane (B168953) chain, making it a suitable model for discussing enantioselective and diastereoselective synthesis strategies.

Enantioselective Synthesis Strategies

The synthesis of single-enantiomer chiral amines is a critical task in modern chemistry, given their prevalence in pharmaceuticals and bioactive compounds. nih.govrsc.org Several strategies have been developed to achieve high levels of enantiopurity.

Asymmetric catalysis offers a highly efficient and atom-economical route to enantiomerically enriched compounds. For the synthesis of chiral amines, transition metal-catalyzed asymmetric hydrogenation of prochiral imines is a premier method. nih.gov This involves the reduction of a C=N double bond using a chiral catalyst, which directs the hydrogen addition to one face of the imine, leading to a preference for one enantiomer of the resulting amine.

Key aspects of this strategy include:

Catalyst System: The catalyst typically consists of a transition metal (e.g., Iridium, Rhodium, Ruthenium) and a chiral ligand. The design and synthesis of modular chiral ligands are crucial as their structure dictates the activity and enantioselectivity of the catalyst. nih.gov

Substrate: For the model compound, 1-(4-methoxyphenyl)-N-benzylpropan-2-amine, the synthesis would start from the corresponding prochiral imine.

Reaction Conditions: Factors such as solvent, temperature, pressure, and the presence of additives can significantly influence the reaction's yield and enantiomeric excess (ee).

Recent advances have produced highly active and selective catalysts for the asymmetric hydrogenation of a wide range of imines, including both cyclic and acyclic substrates, achieving good to excellent enantioselectivities. nih.govfrontiersin.org

Chiral Auxiliary-Mediated Synthesis

This strategy involves temporarily incorporating a chiral molecule, known as a chiral auxiliary, into the substrate. wikipedia.org The auxiliary guides a subsequent reaction to proceed diastereoselectively, after which it is removed to yield the enantiomerically enriched product.

A potential pathway for synthesizing the model compound using this method is:

Attachment of Auxiliary: A prochiral ketone, 1-(4-methoxyphenyl)propan-2-one, is reacted with a chiral amine auxiliary, such as (R)-α-methylbenzylamine, to form a chiral imine.

Diastereoselective Reduction: The chiral imine is then reduced. The steric and electronic properties of the auxiliary direct the hydride reagent to attack one face of the C=N bond preferentially, creating a mixture of diastereomers where one predominates.

Removal of Auxiliary: The chiral auxiliary is cleaved from the resulting secondary amine, often through hydrogenolysis, to yield the desired enantiomerically enriched primary amine, which can then be benzylated. A patent describes a similar synthesis for a related compound, highlighting the industrial applicability of this approach. google.com

Diastereomeric Salt Resolution

Resolution is a classical technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers). libretexts.orglibretexts.org The process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid like (+)-tartaric acid or (-)-mandelic acid. libretexts.orgwikipedia.org

This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility. libretexts.orgulisboa.pt This difference allows for their separation by fractional crystallization. One diastereomer will crystallize out of the solution while the other remains dissolved. After separation, the pure diastereomeric salt is treated with a base to regenerate the free amine, now as a single, pure enantiomer. libretexts.org The choice of resolving agent, solvent, and temperature are critical parameters for a successful resolution. ulisboa.pt

Standard kinetic resolution is limited to a maximum theoretical yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the resolution step with an in-situ racemization of the slower-reacting (unwanted) enantiomer. This continuous racemization ensures that the substrate is constantly supplied to the resolution process, allowing for a theoretical yield of up to 100% of a single enantiomer. acs.org

Common DKR setups for amines include:

Chemoenzymatic DKR: This popular method pairs a highly selective enzyme (often a lipase (B570770) for kinetic resolution via acylation) with a metal racemization catalyst (commonly based on palladium or ruthenium). acs.orgacs.orgorganic-chemistry.org The challenge lies in finding compatible conditions where both the enzyme and the metal catalyst function optimally. acs.org

Crystallization-Induced Dynamic Resolution (CIDR): This is a powerful variant of DKR where the resolution is driven by the crystallization of one of the diastereomeric products from the reaction mixture. researchgate.net Recently, light-driven photoredox catalysis has been employed to achieve the racemization of α-chiral amines under mild conditions. princeton.edunih.govresearcher.life When coupled with a chiral resolving acid, the desired amine enantiomer continuously precipitates from the solution as an insoluble diastereomeric salt, driving the equilibrium towards a single stereoisomer in high yield and enantioselectivity. princeton.eduresearcher.life

Diastereoselective Control in Related Reaction Pathways (e.g., Nitro-Mannich Reactions)

The nitro-Mannich reaction, also known as the aza-Henry reaction, is a carbon-carbon bond-forming reaction involving the addition of a nitroalkane to an imine to produce a β-nitroamine. frontiersin.orgwikipedia.org This reaction is a valuable tool for constructing molecules with multiple stereocenters, as the products can be readily transformed into other functional groups, such as 1,2-diamines. acs.org

Controlling the diastereoselectivity of the nitro-Mannich reaction is crucial. The reaction can produce syn or anti diastereomers, and various catalytic systems have been developed to favor one over the other. wikipedia.orgacs.org For example, organocatalysts like chiral thioureas have been shown to effectively promote the reaction between N-Boc-imines and nitroalkanes with high diastereo- and enantioselectivity. frontiersin.org The stereochemical outcome can also be influenced by the choice of solvent and other reaction conditions, which can control the formation of different diastereomers from the same set of starting materials. nih.gov While this reaction does not directly produce the target compound, it exemplifies the principles of stereocontrol in addition reactions to imines, which are fundamental to the synthesis of complex chiral amines. rsc.org

Determination of Absolute Configuration through Spectroscopic and Crystallographic Methods

Once an enantiomerically enriched compound has been synthesized, it is essential to determine its absolute configuration (i.e., whether it is the R or S enantiomer).

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The most common approach involves derivatizing the chiral amine with a chiral derivatizing agent (CDA) to form a mixture of diastereomers that can be distinguished by NMR. frontiersin.orgnih.gov

Mosher's Method: Reacting the amine with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives creates diastereomeric amides. The differing magnetic environments in these diastereomers cause distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, which can be analyzed to assign the absolute configuration. nih.govacs.org

Fluorinated CDAs: Novel methods using fluorinated CDAs and comparing experimental ¹⁹F NMR data with DFT calculations have been developed to provide a reliable assignment of absolute configuration for a broad range of chiral primary amines. frontiersin.orgnih.gov

Crystallographic Methods

Single-crystal X-ray diffraction is considered the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.comnih.gov

Anomalous Dispersion (Bijvoet Method): If the crystal contains a heavy atom (heavier than oxygen), the anomalous scattering of X-rays can be used to unambiguously determine the absolute stereochemistry. researchgate.netresearchgate.net For an amine, this can be achieved by forming a salt with an anion containing a heavy atom (e.g., a bromide or iodide).

Co-crystallization: If the molecule itself is difficult to crystallize or lacks a heavy atom, it can be co-crystallized with a chiral molecule of a known absolute configuration. nih.gov The known configuration of the co-former acts as an internal reference, allowing for the assignment of the target molecule's configuration within the crystal lattice.

Applications of N 4 Methoxybenzyl 2 Methylpropan 1 Amine in Advanced Organic Synthesis and Materials Chemistry

Role as a Versatile Synthetic Intermediate

N-(4-Methoxybenzyl)-2-methylpropan-1-amine serves as a crucial building block in the synthesis of more complex chemical structures. Its utility stems from the reactivity of the secondary amine and the specific properties imparted by the 4-methoxybenzyl group.

Precursor in the Construction of Complex Organic Molecules

The 4-methoxybenzyl (PMB) group is a well-established protecting group in organic synthesis, valued for its stability under a range of reaction conditions and its straightforward removal. nih.govunivie.ac.atresearchgate.netclockss.orgtandfonline.com While much of the literature focuses on PMB ethers and esters derived from 4-methoxybenzyl alcohol, the N-(4-methoxybenzyl) motif in the title amine offers similar strategic advantages in the construction of complex molecules, particularly in the synthesis of pharmaceuticals.

A notable example, though involving a structurally related compound, is the synthesis of the anti-asthma drug (R, R)-formoterol. google.com In this multi-step synthesis, a chiral N-benzyl-1-(4-methoxyphenyl)-2-propylamine derivative serves as a key intermediate. google.com This highlights the role of N-(4-methoxybenzyl) amines in providing a scaffold that can be elaborated into a final, biologically active molecule. The synthesis of such complex pharmaceutical agents often involves a series of carefully planned steps where each component of the intermediate, including the N-(4-methoxybenzyl) group, plays a specific role in achieving the desired stereochemistry and functionality.

Furthermore, research into the synthesis of novel bioactive compounds has demonstrated the utility of 4-methoxybenzylamine (B45378) derivatives. For instance, a series of fatty acid amides of 4-methoxybenzylamine have been synthesized and evaluated for their antimicrobial properties. nih.gov This underscores the role of the N-(4-methoxybenzyl) fragment in modulating the biological activity of the final product.

The following table summarizes key aspects of the synthesis of a related N-benzyl-1-(4-methoxyphenyl)propan-2-amine, illustrating the typical reaction conditions and outcomes in the preparation of such precursors.

StepReactantsCatalyst/ReagentsSolventTemperature (°C)Yield (%)Reference
CondensationS-methylbenzylamine, p-methoxyphenylacetoneTetraethyl orthosilicate2-Methyltetrahydrofuran90-
HydrogenationImine intermediatePt/CMethanol, Ethanol, or THF0-60- google.com

Note: The table presents data for a structurally similar compound to illustrate the synthetic utility of this class of molecules.

Building Block for the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Primary and secondary amines are fundamental building blocks for the synthesis of a vast array of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and functional materials. mdpi.comorganic-chemistry.orgmdpi.com this compound, as a secondary amine, can participate in various cyclization reactions to form heterocyclic rings.

One common strategy for the synthesis of N-heterocycles is the N-alkylation of amines with diols. For example, Cp*Ir-catalyzed N-cycloalkylation of primary amines with diols has been shown to be an efficient method for producing five-, six-, and seven-membered cyclic amines. researchgate.net While this example uses primary amines, the principle can be extended to secondary amines like this compound to generate N-substituted heterocyclic systems.

Another powerful method for constructing nitrogen-containing rings is through cycloaddition reactions. N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine is a known precursor for non-stabilized azomethine ylides, which are versatile 1,3-dipoles used in [3+2] cycloaddition reactions to form pyrrolidine (B122466) derivatives. nbinno.com The structural similarity of this compound suggests its potential to be adapted for similar transformations, providing a pathway to substituted pyrrolidines.

The following table outlines general methods for the synthesis of nitrogen-containing heterocycles from amine precursors.

Heterocycle ClassSynthetic MethodAmine TypeKey Reagents/CatalystsReference
Cyclic Amines (5, 6, 7-membered)N-CycloalkylationPrimary AminesDiols, Cp*Ir complex researchgate.net
Pyrrolidines[3+2] CycloadditionN-substituted silylmethylaminesAzomethine ylide formation nbinno.com
ImidazolonesSilver-catalyzed insertion/lactamizationPrimary AminesMethyl α,α-disubstituted α-isocyanoacetates, AgNO₃ organic-chemistry.org

Catalytic Applications in Chemical Transformations

While this compound is primarily recognized as a synthetic intermediate, the broader class of N-substituted benzylamines has been explored for catalytic applications. The nitrogen atom in these amines can act as a Lewis base or participate in the formation of catalytically active metal complexes.

Although direct catalytic applications of this compound are not extensively documented, related N-aryl amines have been used as ligands in transition metal-catalyzed reactions, such as C-N bond formation. wjpmr.com For instance, copper- and palladium-catalyzed N-arylation reactions often employ amine-based ligands to facilitate the coupling of amines with aryl halides. wjpmr.com

Furthermore, polymeric materials bearing N-benzylamine functionalities have demonstrated catalytic activity. N-benzylated poly(vinylamine), for example, has been studied for its catalytic role in ester cleavage. acs.org This suggests that if this compound were to be incorporated into a polymer backbone, the resulting material could exhibit catalytic properties.

Recent advances in photoredox catalysis have also opened new avenues for the use of amines in chemical transformations. A nickel/photoredox dual catalysis system has been developed for the late-stage arylation of trialkylamines, showcasing the reactivity of the C-H bonds adjacent to the nitrogen atom. nih.gov Such methodologies could potentially be applied to functionalize this compound, further expanding its synthetic utility.

Utilization in Materials Science and Polymer Chemistry

The structural features of this compound also lend themselves to applications in materials science, particularly in the development of functional polymers and resins.

Development of Polymeric Materials and Resins with Tailored Properties

Primary and secondary amines are important functional groups in polymer chemistry. They can be incorporated into polymer chains to impart specific properties such as basicity, hydrophilicity, and the ability to coordinate with metal ions. Benzylamines, in particular, are used as building blocks for robust polymers. For example, p-xylylenediamine is a key monomer in the production of high-performance polyamide fibers. acs.orgresearchgate.net

The incorporation of this compound into a polymer structure could lead to materials with tailored properties. The bulky 2-methylpropyl group could influence the polymer's morphology and solubility, while the 4-methoxybenzyl group could affect its thermal stability and electronic properties.

The synthesis of polymers from N-substituted maleimides is one route to functional polymers. It is conceivable that a maleimide (B117702) derivative of this compound could be synthesized and subsequently polymerized to create a novel polymer with pendant N-(4-methoxybenzyl) groups. Additionally, poly(vinyl benzyl (B1604629) amine) has been synthesized through the modification of poly(vinyl benzyl chloride), demonstrating a viable pathway to polymers containing benzylamine (B48309) moieties. researchgate.net

Application as an Ion Exchanger in Chemical Processes

Amine-functionalized polymers are widely used as anion exchange resins. acs.orguci.educore.ac.ukacs.orgseplite.combiocompare.com These materials contain basic amine groups that can be protonated to create positively charged sites, which can then exchange anions with a surrounding solution. Weak base anion exchange resins often contain primary, secondary, or tertiary amine functional groups. seplite.com

A polymer derived from this compound would possess secondary amine groups, making it a candidate for a weak base anion exchanger. Such resins have applications in water treatment and the separation of ionic species. The performance of an ion exchange resin is influenced by factors such as the pKa of the amine, the porosity of the polymer matrix, and the density of functional groups.

Research on amine-functionalized ion-exchange resins for CO2 capture has gained significant attention. acs.orgacs.orgresearchgate.nethw.ac.uk The amine groups on the resin can reversibly react with CO2, allowing for its capture from gas streams. While the specific use of this compound in this context has not been reported, the presence of the amine functionality makes it a relevant structure for the design of new CO2 capture materials.

The table below provides an overview of the properties of a primary amine-functionalized ion-exchange resin used for CO2 capture, illustrating the performance metrics relevant to this application.

PropertyValueConditionsReference
CO2 Capture Capacity1.85 mol/kg10 vol % CO2 in N2, 30 °C acs.org
CO2 Capture Capacity1.15 mol/kg10 vol % CO2 in N2, 70 °C acs.org
Moisture Adsorption1.5 mol H2O/kg- acs.org
Regeneration Conditions200 °C under 1 atm of CO2- acs.org

Note: This data is for a commercial primary amine-functionalized resin and is presented to exemplify the characteristics of amine-based ion exchangers.

Based on the current scientific literature, there is limited specific information available regarding the direct application of this compound as a primary scaffold in ligand design and coordination chemistry. Research in this area tends to focus on structurally related, yet distinct, molecules.

However, the structural motifs present in this compound—specifically the secondary amine nitrogen, the isobutyl group, and the methoxy-substituted benzyl group—provide a basis for predicting its potential role as a ligand. The nitrogen atom possesses a lone pair of electrons, making it a primary coordination site for metal ions. The steric bulk of the adjacent isobutyl and 4-methoxybenzyl groups would significantly influence the geometry and stability of any resulting metal complexes.

While direct studies are not prevalent, research on analogous structures offers insights. For instance, Schiff bases derived from the condensation of 4-methoxybenzaldehyde (B44291) with various amines are widely used to create polydentate ligands capable of forming stable complexes with a range of transition metals, including Co(II), Ni(II), and Hg(II). mocedes.orgidosr.org These complexes often exhibit defined geometries, such as octahedral structures. mocedes.org Similarly, thiosemicarbazone derivatives incorporating the N-(4-methoxybenzyl) moiety have been successfully used to synthesize ruthenium(II) complexes, where the ligand coordinates to the metal center through iminic nitrogen and sulfur atoms, forming a stable five-membered chelate ring. mdpi.com

Future Research Directions and Unexplored Avenues for N 4 Methoxybenzyl 2 Methylpropan 1 Amine

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

The principle of atom economy, which emphasizes maximizing the incorporation of reactant atoms into the final product, is a cornerstone of green chemistry. nih.gov Traditional syntheses of N-(4-Methoxybenzyl)-2-methylpropan-1-amine, such as classical reductive amination, often involve stoichiometric reagents that result in significant waste. Future research should focus on developing more sustainable and atom-economical synthetic strategies.

Key areas for investigation include:

Catalytic Reductive Amination: Moving away from stoichiometric reducing agents like sodium borohydride (B1222165) mdpi.com towards catalytic hydrogenation would significantly improve atom economy. This approach uses molecular hydrogen as the reductant, with water as the only byproduct. Research should target the development of efficient and recyclable heterogeneous or homogeneous catalysts for the direct reaction between 4-methoxybenzaldehyde (B44291) and 2-methylpropan-1-amine.

Direct N-Alkylation via Borrowing Hydrogen: The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful, atom-economical strategy for C-N bond formation. This process involves the temporary oxidation of an alcohol (4-methoxybenzyl alcohol) to an aldehyde by a catalyst, which then reacts with an amine (2-methylpropan-1-amine) to form an imine. The catalyst, having stored the hydrogen, then reduces the imine to the final amine product. This method avoids the pre-synthesis of the aldehyde and generates only water as a byproduct, achieving very high atom economy.

Table 1: Comparison of Synthetic Routes for this compound

Synthetic StrategyKey ReactantsByproductsAtom EconomySustainability Notes
Classical Reductive Amination4-methoxybenzaldehyde, 2-methylpropan-1-amine, NaBH4Borate salts, H2Oremove_circle_outline LowGenerates significant inorganic waste. mdpi.com
Catalytic Hydrogenation4-methoxybenzaldehyde, 2-methylpropan-1-amine, H2, CatalystH2Oadd_circle_outline HighCatalyst recovery and stability are key research points.
Borrowing Hydrogen4-methoxybenzyl alcohol, 2-methylpropan-1-amine, Catalyst2 H2Oadd_circle_outline Very HighAvoids aldehyde synthesis; requires robust catalyst development.

Exploration of Under-investigated Chemical Transformations and Cascade Reactions

Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer an elegant route to complex molecules from simple precursors. arkat-usa.org20.210.105 They are inherently efficient, reducing reaction steps, solvent use, and waste generation. arkat-usa.org The structure of this compound can be envisioned as a product of, or a participant in, novel cascade sequences.

Future research avenues include:

One-Pot Synthesis via Cascade Reactions: A potential cascade could involve a Michael addition of 2-methylpropan-1-amine to a suitable acceptor derived from a p-methoxyphenyl precursor, followed by an intramolecular rearrangement or cyclization, and subsequent reduction. unl.pt

Post-Synthetic Modification Cascades: Using this compound as a scaffold, cascade reactions could be initiated on the aromatic ring. For example, a sequence involving ortho-lithiation followed by reaction with multiple electrophiles could rapidly build molecular complexity.

Organocatalytic Cascades: The secondary amine moiety could itself act as a catalyst in certain transformations, such as enamine or iminium ion-based organocatalytic cascades. mdpi.comresearchgate.net Investigating its potential to catalyze reactions for the synthesis of other complex molecules is a compelling, unexplored direction.

Application of Advanced In Situ Characterization Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. mdpi.com Advanced in situ characterization techniques allow for real-time monitoring of reacting systems, providing invaluable data on reaction kinetics, intermediates, and catalyst behavior. rsc.org

Future studies should leverage these techniques:

In Situ Spectroscopy: Techniques like ReactIR (FTIR), Raman spectroscopy, and Process NMR can be used to monitor the concentration of reactants, intermediates (e.g., imine formation during reductive amination), and products in real-time. This data would enable precise kinetic modeling and optimization of reaction conditions to minimize side reactions and improve efficiency.

Microfluidic Reactors: Integrating synthesis with in situ analysis, such as using an ATR-integrated microfluidic reactor, can provide detailed spatiotemporal information about a reaction. rsc.org This would be particularly useful for elucidating the mechanism of fast, catalyzed reactions for the synthesis of the target amine.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to map the potential energy surfaces of proposed synthetic routes. mdpi.com This can help predict the feasibility of novel cascade reactions, identify the most likely reaction pathways, and understand the role of catalysts at a molecular level.

Integration into Emerging Fields such as Supramolecular Chemistry and Nanotechnology

The unique combination of functional groups in this compound—a hydrogen bond-donating N-H group, a polar methoxy (B1213986) group, a hydrophobic isobutyl group, and an aromatic ring capable of π-π stacking—makes it an interesting candidate for applications in materials science.

Unexplored opportunities include:

Supramolecular Assembly: The molecule possesses all the necessary features to act as a "gelator" for organic solvents, forming supramolecular gels through a network of non-covalent interactions (hydrogen bonding, π-π stacking, and van der Waals forces). Research could focus on its ability to form and control these self-assembled structures.

Host-Guest Chemistry: It could be investigated as a guest molecule for various macrocyclic hosts like cyclodextrins or calixarenes. The selective binding could be explored for applications in sensing or controlled release systems.

Nanoparticle Functionalization: The amine group can serve as an anchor to bind to the surface of metal nanoparticles (e.g., gold, silver, platinum). The organic tails would then form a stabilizing shell, preventing aggregation and imparting new properties to the nanoparticles. The methoxybenzyl group could be used to tune the solubility and interfacial properties of the functionalized nanoparticles.

Table 2: Potential Supramolecular and Nanotechnology Applications

FieldPotential Role of the CompoundKey Interacting Functional GroupsPotential Research Goal
Supramolecular ChemistryLow Molecular Weight GelatorN-H (Hydrogen Bonding), Aromatic Ring (π-π Stacking)Formation of stimuli-responsive soft materials.
Host-Guest ChemistryGuest MoleculeAromatic Ring, Isobutyl GroupDevelopment of molecular sensors or delivery systems.
NanotechnologyNanoparticle Capping AgentAmine Group (-NH-)Synthesis of stable, functionalized metal nanoparticles.
Surface ScienceComponent of Self-Assembled Monolayers (SAMs)Amine Group (for surface binding)Modification of surface properties (e.g., wettability, adhesion).

Q & A

Q. Basic

  • HPLC-MS : Detect impurities (e.g., despropionyl analogs ) with a C18 column and 0.1% formic acid mobile phase.
  • Stability testing : Store at room temperature in inert atmospheres; monitor degradation via periodic 1H^1H NMR .

Advanced : For hygroscopic salts (e.g., hydrochloride forms), use Karl Fischer titration to quantify water content and prevent hydrolysis .

How do structural modifications impact pharmacological activity?

Q. Advanced

  • Chirality : The (S)-enantiomer may exhibit higher receptor affinity than the (R)-form, as seen in related amines .
  • Substituent effects : Replacing the 4-methoxy group with electron-withdrawing groups (e.g., nitro) alters metabolic half-life and target binding .

Experimental design : Synthesize analogs via reductive amination or Suzuki coupling, then compare IC₅₀ values in dose-response assays .

What computational methods predict the compound’s physicochemical properties?

Q. Advanced

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate pKa (≈9.5) and logP (≈2.8) .
  • Molecular docking : Simulate interactions with binding pockets (e.g., serotonin 5-HT₂A) using AutoDock Vina .

Validation : Correlate computational results with experimental solubility and permeability (e.g., PAMPA assay) .

How can researchers mitigate synthetic byproducts like N-oxide derivatives?

Q. Advanced

  • Reducing agents : Add NaBH₄ or Zn/HCl during workup to reduce N-oxides to the parent amine .
  • Chromatography : Use silica gel impregnated with AgNO₃ to separate polar byproducts .

Case study : Ghelfi et al. reduced N-oxide contamination from 15% to <2% by optimizing reaction atmosphere (N₂ vs. air) .

What are the implications of detecting trace impurities in pharmacological studies?

Advanced
Trace impurities (e.g., benzyl chloride residues) can confound bioactivity data. Mitigation strategies:

  • LC-MS/MS quantification : Detect impurities at <0.1% levels using MRM transitions .
  • Toxicology screening : Assess impurity cytotoxicity in HEK293 or HepG2 cells before in vivo testing .

How does the compound’s stability vary under acidic vs. basic conditions?

Q. Basic

  • Acidic conditions : Protonation of the amine enhances water solubility but may degrade the methoxy group (e.g., demethylation at pH <2) .
  • Basic conditions : Risk of Hoffmann elimination; stabilize with antioxidants like BHT .

Method : Conduct forced degradation studies (0.1M HCl/NaOH, 70°C) and monitor via HPLC .

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N-(4-Methoxybenzyl)-2-methylpropan-1-amine
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N-(4-Methoxybenzyl)-2-methylpropan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.